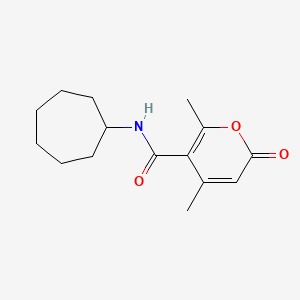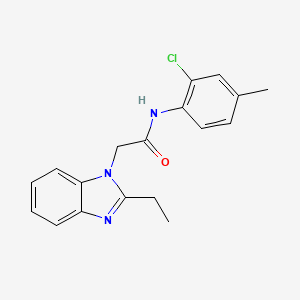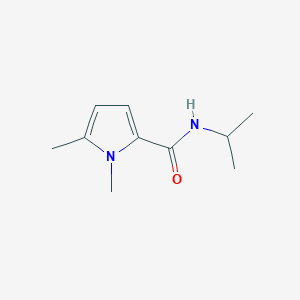
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide, commonly known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPC is a pyrrole derivative that is used in various fields of research, including pharmacology, neuroscience, and biochemistry.
Mécanisme D'action
DPC enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. DPC also modulates the activity of NMDA receptors by binding to a different site on the receptor complex. This results in a decrease in calcium ion influx into the neuron, leading to a reduction in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects in the brain. It has been found to reduce anxiety and induce sedation in animal models. DPC has also been shown to enhance the analgesic effects of opioids, making it a potential candidate for pain management. Additionally, DPC has been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
DPC is a useful tool for studying the activity of GABA-A and NMDA receptors in the brain. It is a selective modulator of these receptors and does not affect other neurotransmitter systems. DPC is also relatively stable and easy to synthesize. However, DPC has some limitations for lab experiments. It has a short half-life and requires frequent administration to maintain its effects. Additionally, DPC has low water solubility, which can make it challenging to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on DPC. One potential avenue is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. DPC has shown promise in animal models of anxiety, pain, and neurodegenerative diseases. Another potential direction is to explore the molecular mechanisms underlying its effects on GABA-A and NMDA receptors. This could lead to the development of more selective and potent modulators of these receptors. Finally, future research could investigate the potential use of DPC in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
DPC can be synthesized by reacting 2-acetyl-1-pyrroline with isopropylamine and dimethylamine. The reaction takes place in the presence of a catalyst, such as titanium tetrachloride, and results in the formation of DPC as a white solid. The purity of DPC can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
DPC has been extensively used in scientific research due to its ability to modulate the activity of certain ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. DPC has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)11-10(13)9-6-5-8(3)12(9)4/h5-7H,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBVNYBZCUKPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
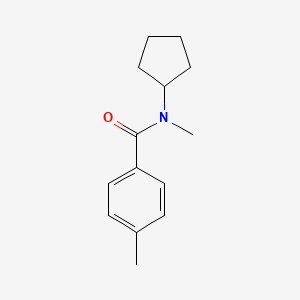

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
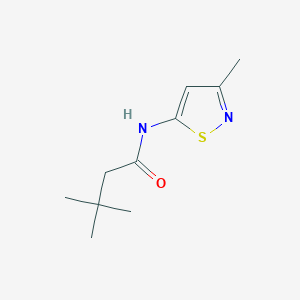
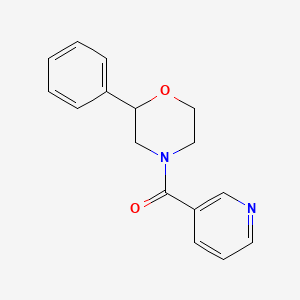

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)

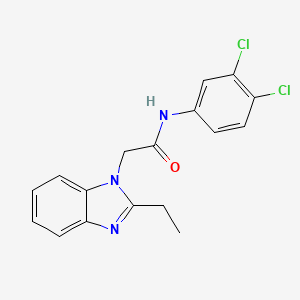


![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
